

# 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Hydroxybenzofuran-3(2H)-one	
Cat. No.:	B101364	Get Quote

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of **5-Hydroxybenzofuran-3(2H)-one**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

# **Core Chemical Properties**

**5-Hydroxybenzofuran-3(2H)-one**, a member of the benzofuranone class of heterocyclic compounds, possesses a molecular structure amenable to further functionalization. Its core properties are summarized below.



Property	Data	Reference(s)
CAS Number	19278-82-1	[1]
IUPAC Name	5-hydroxy-2,3-dihydro-1- benzofuran-3-one	[1]
Synonyms	5-hydroxy-3(2H)- benzofuranone	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	150.13 g/mol	[1]
Appearance	Powder	[1]
Melting Point	242 °C	
Boiling Point	369.3 ± 42.0 °C (Predicted)	_
Density	1.436 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Purity	>97% (by NMR)	[1]
Storage Temperature	20°C	[1]
Hazard Codes	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]

# Experimental Protocols Synthesis of 5-Hydroxybenzofurans via Oxidative Coupling and Cyclization

A general and practical method for the synthesis of 5-hydroxybenzofurans involves the Phenyliodine(III) diacetate (PIDA)-mediated tandem oxidative coupling and cyclization of  $\beta$ -dicarbonyl compounds and hydroquinones.[2][3] This approach functionalizes the C(sp²)-H bond of hydroquinones directly.



#### Materials:

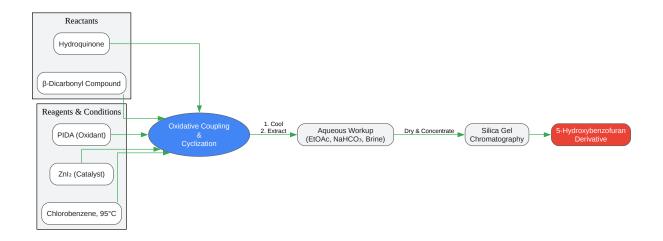
- Hydroquinone
- β-dicarbonyl compound
- Phenyliodine(III) diacetate (PIDA)
- Zinc Iodide (ZnI<sub>2</sub>)
- Chlorobenzene (solvent)
- · Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- To a solution of hydroquinone (0.25 mmol) and the β-dicarbonyl compound (0.3 mmol) in chlorobenzene (5 mL), add PIDA (0.55 mmol) and ZnI<sub>2</sub> (0.1 mmol).
- Stir the reaction mixture at 95°C for approximately 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography to yield the 5hydroxybenzofuran derivative.[2][3]



Click to download full resolution via product page

General workflow for the synthesis of 5-hydroxybenzofurans.

### **Spectral Analysis**

The structural elucidation of **5-Hydroxybenzofuran-3(2H)-one** and its derivatives relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the phenolic hydroxyl group, and signals corresponding to the protons on the furanone



ring. For related 5-hydroxybenzofuran derivatives, the phenolic proton (OH) typically appears as a singlet around  $\delta$  9.3-9.5 ppm. Aromatic protons show characteristic splitting patterns in the  $\delta$  6.7-7.5 ppm region.[3]

- $\circ$  <sup>13</sup>C NMR: The spectrum would show signals for the carbonyl carbon (C=O) typically above  $\delta$  190 ppm, aromatic carbons in the range of  $\delta$  105-165 ppm, and aliphatic carbons of the furanone ring.[3]
- Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- Infrared (IR) Spectroscopy:
  - The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group (broad band around 3200-3500 cm<sup>-1</sup>), the carbonyl (C=O) group of the lactone (around 1670–1700 cm<sup>-1</sup>), and C=C stretching of the aromatic ring (around 1600 cm<sup>-1</sup>).[4]
  - Protocol: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum using an FTIR spectrometer.
- Mass Spectrometry (MS):
  - Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (150.13 for the parent compound). Fragmentation patterns can provide further structural information.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
  - Protocol: Introduce the sample into a mass spectrometer using techniques like electron ionization (EI) or electrospray ionization (ESI).

## **Biological Activity and Potential Signaling Pathways**

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[6] While specific studies on **5- Hydroxybenzofuran-3(2H)-one** are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

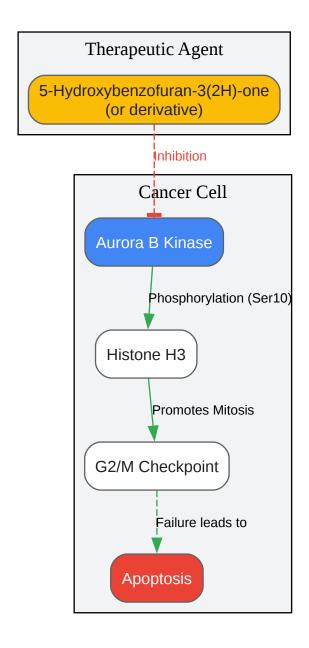


## **Anticancer Activity**

Many benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7] A notable mechanism of action for some benzofuranones is the inhibition of key cell cycle regulators. For instance, the related compound (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6) was identified as a selective inhibitor of Aurora B kinase.[8]

Aurora B is a crucial serine/threonine kinase that ensures proper chromosome segregation during mitosis. Its inhibition leads to defects in cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[8] This suggests a plausible anticancer mechanism for **5-Hydroxybenzofuran-3(2H)-one** could involve targeting similar mitotic kinases.





Click to download full resolution via product page

Potential signaling pathway involving Aurora B kinase inhibition.

# **Antioxidant Activity**

The phenolic hydroxyl group in **5-Hydroxybenzofuran-3(2H)-one** suggests it may possess antioxidant properties by acting as a radical scavenger. The antioxidant capacity of benzofuran-2-one derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and cyclic voltammetry.[9][10] These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. Oxidative stress



is implicated in numerous neurodegenerative diseases, and benzofuran-2-ones have shown protective effects in cellular models of neurodegeneration by reducing intracellular reactive oxygen species (ROS).[11]

#### DPPH Radical Scavenging Assay Protocol:

- Prepare a stock solution of the test compound in methanol.
- Prepare a series of dilutions of the test compound.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 μL of each dilution of the test compound to respective wells.
- Add 100 μL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
   [(A\_control A\_sample) / A\_control] \* 100 where A\_control is the absorbance of the DPPH
   solution without the sample, and A\_sample is the absorbance of the DPPH solution with the
   test compound.[9][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. thieme-connect.com [thieme-connect.com]







- 3. Thieme E-Journals SynOpen / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101364#5-hydroxybenzofuran-3-2h-one-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com